Dilaurylglycerosulfate
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Overview
Description
Dilaurylglycerosulfate is a chemical compound with the molecular formula C₂₇H₅₆O₆S and a molecular weight of 508.79 g/mol . It is primarily used as a co-emulsifier in diagnostic tests for the determination of lipase activity . The compound is known for its ability to facilitate stable emulsification, which is crucial in various biochemical assays .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dilaurylglycerosulfate is synthesized through the esterification of glycerol with lauric acid, followed by sulfonation. The reaction typically involves the following steps:
Esterification: Glycerol reacts with lauric acid in the presence of a catalyst such as sulfuric acid to form dilaurylglycerol.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification and sulfonation processes. High-speed stirring, shaking, and ultrasonic treatment are employed to ensure stable emulsification and minimize experimental errors .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the lauryl chains, leading to the formation of carboxylic acids.
Reduction: The sulfate group can be reduced to a sulfide under specific conditions.
Substitution: The sulfate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly employed.
Major Products:
Oxidation: Lauric acid derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted glycerol derivatives.
Scientific Research Applications
Dilaurylglycerosulfate has a wide range of applications in scientific research:
Biology: Employed in studies involving lipid metabolism and enzyme kinetics.
Medicine: Utilized in diagnostic tests for conditions related to lipid metabolism disorders.
Industry: Applied in the formulation of emulsions and surfactants for various industrial processes.
Mechanism of Action
Dilaurylglycerosulfate acts as an emulsifier by increasing the surface area of the reaction interface. The compound has both hydrophilic (sulfate group) and hydrophobic (lauryl chains) regions, allowing it to stabilize emulsions by reducing surface tension. This stabilization enhances the catalytic activity and specificity of lipase enzymes in diagnostic assays .
Comparison with Similar Compounds
Sodium dodecyl sulfate: Another sulfate-based surfactant used in biochemical assays.
Lauryl sulfate: Similar in structure but with a single lauryl chain.
Glycerol monolaurate: Contains a single lauryl chain esterified to glycerol.
Uniqueness: Dilaurylglycerosulfate is unique due to its dual lauryl chains and sulfate group, which provide superior emulsification properties compared to similar compounds. This makes it particularly effective in enhancing the stability and accuracy of lipase activity assays .
Properties
Molecular Formula |
C27H56O6S |
---|---|
Molecular Weight |
508.8 g/mol |
IUPAC Name |
2,3-didodecoxypropyl hydrogen sulfate |
InChI |
InChI=1S/C27H56O6S/c1-3-5-7-9-11-13-15-17-19-21-23-31-25-27(26-33-34(28,29)30)32-24-22-20-18-16-14-12-10-8-6-4-2/h27H,3-26H2,1-2H3,(H,28,29,30) |
InChI Key |
YRGBJPWCSAZWNR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOCC(COS(=O)(=O)O)OCCCCCCCCCCCC |
Origin of Product |
United States |
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